

Technical Guide to the Physical Characteristics of 2-Bromopropiophenone

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Compound of Interest

Compound Name: Phenyl 2-bromo-2-propyl ketone

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Abstract

This technical guide provides a comprehensive overview of the core physical characteristics of 2-bromopropiophenone (CAS No: 2114-00-3). While the topic specified the "solid" form, it is critical to note that 2-bromopropiophenone is consistently described and supplied as a liquid at standard ambient temperature and pressure.[1][2][3][4] Its solid state would only be achievable at temperatures below its melting point, which is not prominently documented and presumed to be below standard room temperature. This guide details its physicochemical properties, spectroscopic data, and the experimental methodologies for their determination, presenting quantitative data in a clear, tabular format for ease of reference.

Physicochemical Properties

2-Bromopropiophenone, also known as α -bromopropiophenone, is a halogenated ketone widely utilized as an intermediate in organic synthesis, particularly in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients.[1][2] Understanding its physical properties is paramount for its safe handling, application in synthetic protocols, and for quality control.

General Properties

- Chemical Name: 2-Bromo-1-phenyl-1-propanone[5]

- Synonyms: α -Bromopropiophenone, alpha-Bromopropiophenone, 1-Benzoyl-1-bromoethane[6][7]
- CAS Number: 2114-00-3[1][3][4][6][8]
- Physical State: Liquid at 20-25°C[1][4]
- Appearance: Colorless to pale yellow, though some sources may describe it as a clear yellow, red, or green liquid.[1][4][6]
- Odor: Characteristic odor[1][3]

Quantitative Physical Data

The key quantitative physical characteristics of 2-bromopropiophenone are summarized in the table below for easy comparison and reference.

Property	Value	Conditions
Molecular Formula	C ₉ H ₉ BrO	
Molecular Weight	213.07 g/mol	
Density	1.4 g/mL	at 25°C
1.41 g/cm ³		
1.439 g/cm ³	at 0°C[6]	
Boiling Point	245-250 °C	at 760 mmHg (lit.)[8]
247.5 °C	at 760 mmHg[1][5]	
138-140 °C	at 14 mmHg (lit.)	
137 °C	at 20 mmHg	
105 °C	at 0.1 mmHg (lit.)	
Refractive Index (n _D)	1.571	at 20°C (lit.)[8]
1.556		
1.5717	at 20°C[6]	
Flash Point	>110 °C (>230 °F)	Closed Cup[5]
113 °C (235.4 °F)	Closed Cup	
Solubility	Insoluble in water.[1][6] Soluble in many organic solvents such as ethanol, ether, and acetone.[1][2]	
Vapor Pressure	0.0256 mmHg	at 25°C[1][2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-bromopropiophenone. Key spectroscopic data includes Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

- **Infrared (IR) Spectroscopy:** The IR spectrum of 2-bromopropiophenone will exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption peak is expected for the carbonyl group (C=O) of the ketone, typically in the region of 1680-1700 cm^{-1} . Other significant peaks will correspond to C-H bonds of the aromatic ring and the aliphatic chain, as well as the C-Br bond.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule. Expected signals would include a multiplet for the aromatic protons, a quartet for the methine proton (CH) adjacent to the bromine, and a doublet for the methyl protons (CH_3).
 - ^{13}C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon, the carbons of the phenyl ring, and the two aliphatic carbons.
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of 2-bromopropiophenone will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ^{79}Br and ^{81}Br isotopes).

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 2-bromopropiophenone.

Determination of Physical State and Appearance

- **Methodology:** The physical state and appearance are determined by direct visual observation of the substance at a controlled ambient temperature (e.g., 20-25°C) and under atmospheric pressure. The color and clarity are recorded.

Boiling Point Determination (Micro Scale)

- Methodology:
 - A small amount of the liquid sample (approx. 0.2 mL) is placed in a small test tube or fusion tube.
 - A capillary tube, sealed at one end, is inverted and placed into the liquid.
 - The assembly is attached to a thermometer and heated in a Thiele tube or a melting point apparatus containing a heating block.
 - The sample is heated slowly (approx. 2 °C per minute) until a steady stream of bubbles emerges from the open end of the inverted capillary.
 - The heat source is removed, and the apparatus is allowed to cool slowly.
 - The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Density Measurement

- Methodology:
 - The mass of a clean, dry pycnometer (a specific volume flask) or a graduated cylinder is accurately measured using an analytical balance.
 - The container is filled with a known volume of 2-bromopropiophenone.
 - The combined mass of the container and the liquid is measured.
 - The mass of the liquid is determined by subtracting the mass of the empty container.
 - The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume). The measurement should be performed at a constant, recorded temperature.

Refractive Index Measurement

- Methodology:

- An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
- The prism surfaces of the refractometer are cleaned and dried.
- A few drops of 2-bromopropiophenone are placed on the lower prism.
- The prisms are closed, and the sample is allowed to equilibrate to the instrument's temperature (typically 20°C), which is maintained by a circulating water bath.
- The light source is adjusted, and the refractometer is focused until the light-dark boundary is sharp and centered in the crosshairs of the eyepiece.
- The refractive index is read directly from the instrument's scale.

Spectroscopic Analysis Protocols

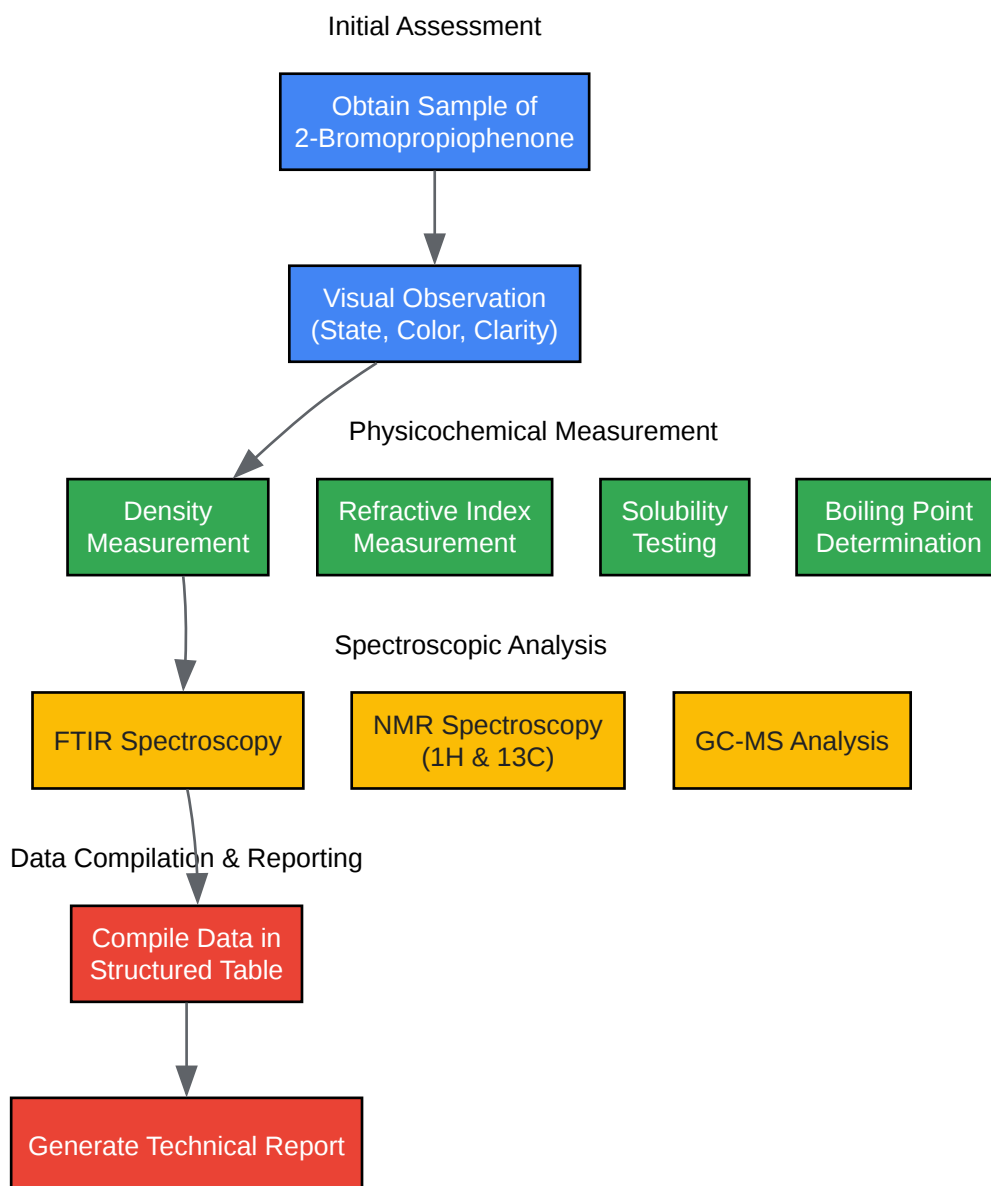
- FTIR Spectroscopy (ATR Method):
 - A background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal is collected.
 - A small drop of liquid 2-bromopropiophenone is placed directly onto the ATR crystal.
 - The sample spectrum is acquired over a standard range (e.g., 4000-400 cm^{-1}).
- NMR Spectroscopy:
 - A sample is prepared by dissolving 5-25 mg of 2-bromopropiophenone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
 - The NMR tube is placed in the spectrometer.
 - The magnetic field is shimmed to achieve homogeneity.
 - ^1H and ^{13}C NMR spectra are acquired according to standard instrument parameters.

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - A dilute solution of 2-bromopropiophenone is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
 - A small volume (typically 1 μL) of the solution is injected into the GC inlet, where it is vaporized.
 - The sample is carried by an inert gas through a capillary column, which separates it from any impurities.
 - As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and detected, generating a mass spectrum.

Mandatory Visualizations

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic characterization of a liquid organic compound such as 2-bromopropiophenone.

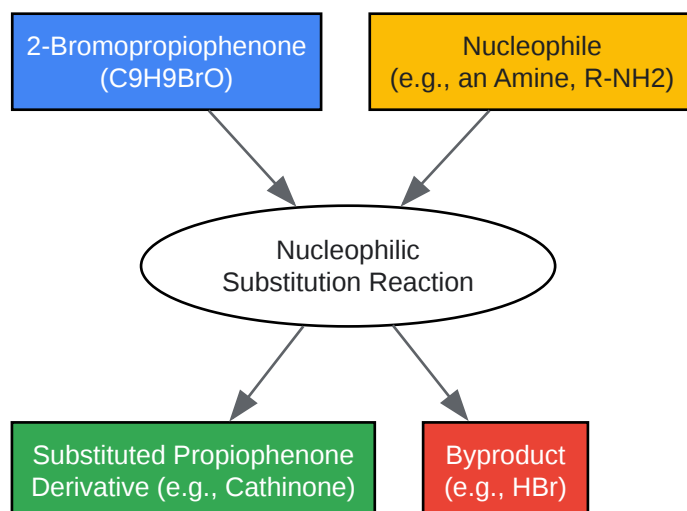


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Caption: Workflow for the Physical Characterization of 2-Bromopropiophenone.

Role as a Synthetic Precursor

2-Bromopropiophenone is a key intermediate in the synthesis of various compounds. The diagram below illustrates its logical relationship as a precursor in a generalized synthetic pathway, for example, in the production of cathinone derivatives through nucleophilic substitution.



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Caption: 2-Bromopropiophenone as a Precursor in Organic Synthesis.

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